3-(Difluorochloromethyl)-6-chlorobenzonitrile
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Overview
Description
3-(Difluorochloromethyl)-6-chlorobenzonitrile is an organic compound that features a benzonitrile core substituted with difluorochloromethyl and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluorochloromethyl)-6-chlorobenzonitrile typically involves the introduction of difluorochloromethyl and chloromethyl groups onto a benzonitrile core. One common method involves the reaction of 3-chlorobenzonitrile with difluorochloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Difluorochloromethyl)-6-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the halogens.
Scientific Research Applications
3-(Difluorochloromethyl)-6-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluorochloromethyl)-6-chlorobenzonitrile involves its interaction with molecular targets, leading to various effects. The difluorochloromethyl and chloromethyl groups can participate in chemical reactions that modify the activity of enzymes or other proteins. The compound may also interact with cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-6-chlorobenzonitrile
- 3-(Chloromethyl)-6-difluorobenzonitrile
- 3-(Difluorochloromethyl)-4-chlorobenzonitrile
Uniqueness
3-(Difluorochloromethyl)-6-chlorobenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-5-[chloro(difluoro)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLXWMAOXMUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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